Adrenaline Impurity F
Overview
Description
It is a reference standard used in laboratory tests, particularly in the European Pharmacopoeia . This compound is a stereoisomer of adrenaline, a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response.
Preparation Methods
The preparation of Adrenaline Impurity F involves synthetic routes that typically include the use of specific reagents and reaction conditions. One common method involves the use of acetonitrile and potassium chloride as buffers, with glacial acetic acid as a solvent . The reaction conditions often include maintaining a temperature of around 10°C and using a flow rate of 0.7 mL/min . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Adrenaline Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, EDTA, and tetramethylammonium hydrogen sulfate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Adrenaline Impurity F is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for the identification and purity tests of pharmaceutical products . In biology and medicine, it is used to study the effects of adrenaline and its analogs on various physiological processes. In the pharmaceutical industry, it is employed in the development and testing of new drugs that target adrenergic receptors .
Mechanism of Action
The mechanism of action of Adrenaline Impurity F involves its interaction with adrenergic receptors, specifically alpha and beta receptors . As an adrenoceptor agonist, it mimics the effects of adrenaline by binding to these receptors and activating them . This activation leads to various physiological responses, such as increased heart rate, vasoconstriction, and bronchodilation . The molecular targets and pathways involved include the cyclic AMP pathway and the activation of protein kinase A .
Comparison with Similar Compounds
Adrenaline Impurity F is similar to other compounds such as (−)-Epinephrine, (−)-Adrenalin, and ®- (−)-3,4-Dihydroxy-α- (methylaminomethyl)benzyl alcohol . it is unique in its specific stereoisomeric form, which distinguishes it from other adrenaline analogs. This uniqueness makes it valuable as a reference standard in laboratory tests and pharmaceutical research .
Properties
IUPAC Name |
(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGQMPOZGEFQL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78995-75-2 | |
Record name | (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078995752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPINEPHRINE SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5LB00D4QJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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